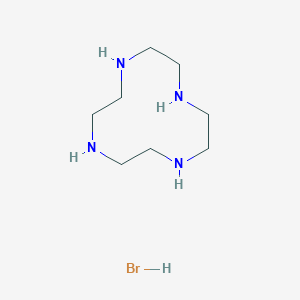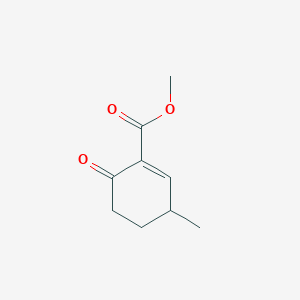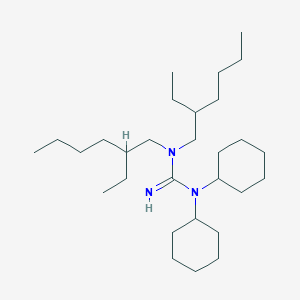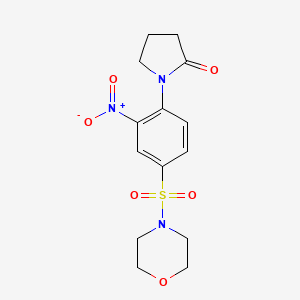
1,4,7,10-Tetrazacyclododecane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetrazacyclododecane;hydrobromide, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. It is particularly significant in the field of coordination chemistry and has applications in medical diagnostics, particularly in magnetic resonance imaging (MRI) and radiopharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrazacyclododecane typically involves the Richman-Atkins cyclization method. This method includes the reaction of diethylenetriamine with formaldehyde and formic acid to form the macrocyclic ring . The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetrazacyclododecane often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired product with high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetrazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as zinc chloride or copper sulfate in aqueous or alcoholic solutions.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Such as zinc-cyclen or copper-cyclen complexes.
Substituted Derivatives: Such as N-alkylated or N-acylated cyclen derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetrazacyclododecane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetrazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, such as enhancing the contrast in MRI by forming complexes with gadolinium ions .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetrazacyclododecane is compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): DOTA is similar in structure but has additional acetic acid groups, making it more versatile for conjugation with biomolecules.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Cyclam has a larger ring size and different coordination properties.
1,4,7-Triazacyclononane (TACN): TACN has three nitrogen atoms in its ring and forms less stable complexes compared to cyclen.
1,4,7,10-Tetrazacyclododecane is unique due to its optimal ring size and nitrogen atom arrangement, providing a balance between stability and reactivity in its metal complexes .
Eigenschaften
CAS-Nummer |
137837-22-0 |
|---|---|
Molekularformel |
C8H21BrN4 |
Molekulargewicht |
253.18 g/mol |
IUPAC-Name |
1,4,7,10-tetrazacyclododecane;hydrobromide |
InChI |
InChI=1S/C8H20N4.BrH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
InChI-Schlüssel |
POTHRQAKAHRKOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCNCCN1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)

![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)

![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
